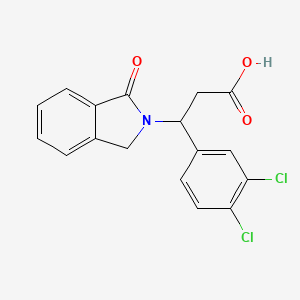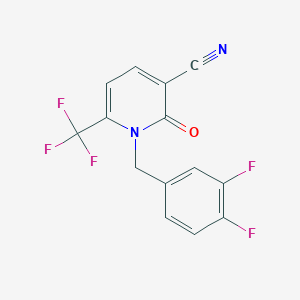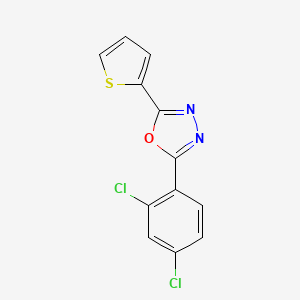
Toxyloxanthone D
描述
Toxyloxanthone D is a compound with the molecular formula C23H24O6 . It is a natural secondary metabolite that has been found to possess promising biological effects .
Synthesis Analysis
The synthesis of xanthones, including this compound, has been achieved through various strategies. These include the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a dibenzo-γ-pyrone framework . The IUPAC name for this compound is 1,3,5,6-tetrahydroxy-2,7-bis (3-methylbut-2-enyl)xanthen-9-one .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of xanthones like this compound are diverse and include the use of the Friedel–Crafts reaction, Ullmann-ether coupling, metal-free oxidative coupling, and more .Physical And Chemical Properties Analysis
This compound is a yellow powder with a molecular weight of 396.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6. Its rotatable bond count is 4 .科学研究应用
神经保护和抗抑郁潜力
Toxyloxanthone及其衍生物表现出有希望的神经保护和抗抑郁作用。例如,从远志根中提取的1,3,7-Trihydroxyxanthone,显著刺激大鼠星形胶质细胞原代培养物中的神经营养因子NGF和BDNF的表达。这种刺激发生在mRNA和蛋白质水平,表明有望治疗精神疾病(Yang et al., 2018)。此外,对可能含有黄酮化合物的抗抑郁处方丹栀逍遥散进行代谢组学分析,显示出在大鼠慢性不可预测的轻度应激(CUMS)模型中具有抗抑郁作用(Zhu et al., 2020)。
抗疟疾和抗真菌特性
黄酮类化合物已表现出显着的抗疟疾和抗真菌特性。一项关于从Chrysochlamys tenuis中分离出的黄酮类化合物的研究发现,如toxyloxanthone A的化合物对恶性疟原虫表现出很高的抗疟疾效力(Molinar‐Toribio et al., 2006)。此外,来自Cudrania fruticosa的异戊二烯基化黄酮类化合物对各种癌细胞系表现出细胞毒性,并对白色念珠菌表现出抗真菌活性(Wang et al., 2005)。
抗癌和抗炎活性
Toxyloxanthone衍生物表现出潜在的抗癌和抗炎活性。来自Cratoxylum formosum叶片的酚类成分,包括toxyloxanthone B,被发现具有显着的抗神经炎作用和显着的保护神经作用,防止β-淀粉样蛋白诱导的SH-SY5Y神经母细胞瘤细胞活力下降(Xiong et al., 2014)。此外,从Cudrania cochinchinensis根中分离出的toxyloxanthone C对隐球菌、曲霉属和光滑念珠菌表现出抗真菌活性(Fukai et al., 2003)。
血管舒张和抗氧化作用
黄酮类化合物还具有血管舒张和抗氧化特性。对从Halenia elliptica分离出的1-Hydroxy-2, 3, 5-trimethoxyxanthone (HM-1)的研究表明,血管舒张作用涉及内皮依赖性机制,涉及NO和内皮非依赖性机制,通过抑制L型电压操作Ca²⁺通道的Ca²⁺流入(Wang et al., 2007)。
神经药理学应用
神经药理学研究探索了psilocybin(一种5-羟色胺2A激动剂经典迷幻剂)的潜在治疗作用。这项研究表明,在解决包括抑郁症和成瘾在内的严重疾病方面具有有希望的应用(Johnson & Griffiths, 2017)。
前列腺癌中的抗雄激素活性
植物提取物中的羟基黄酮类化合物,包括toxyloxanthones,已被确定为雄激素受体阳性前列腺癌LNCaP细胞中的潜在抗雄激素。它们可以作为开发新的抗雄激素分子的候选者(Shakui et al., 2014)。
作用机制
Target of Action
Toxyloxanthone D, like other xanthones, has shown promising biological effects on Alzheimer’s disease (AD) . The primary targets of this compound are believed to be associated with the pathogenesis of AD, including acetylcholine deficiency, oxidative stress, dyshomeostasis of biometals, and amyloid-beta (Aβ) peptide deposition .
Mode of Action
this compound interacts with its targets in a way that promotes neuroprotection. It exhibits anti-cholinesterase activity, which protects against the loss of acetylcholine . This compound also reduces the accumulation of β-amyloid and tau aggregation, which are hallmarks of AD .
Biochemical Pathways
this compound affects several biochemical pathways. It prevents neuroinflammation through the modulation of signaling pathways, including TLR4/TAK1/NF-κB and MAPK pathways . Other mechanisms include the activation of caspase-3 and -9 and suppression of endoplasmic reticulum stress .
Pharmacokinetics
It is generally recognized that a drug-like molecule should possess physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified
Result of Action
The administration of this compound in animal models resulted in a reduction in neuronal inflammation by decreasing microglial and astrocyte burden . This suggests that this compound may have a significant impact at the molecular and cellular level, potentially leading to improved outcomes in diseases like AD.
Action Environment
It is known that the effectiveness of drug-like molecules can be influenced by a variety of factors, including the patient’s overall health, diet, and even the presence of other medications
安全和危害
未来方向
Given the promising biological activities of xanthones, including Toxyloxanthone D, further studies are warranted to fully understand their potential roles in various diseases, such as Alzheimer’s disease . The development of new xanthones and the exploration of their biological activities continue to be areas of active research .
属性
IUPAC Name |
1,3,5,6-tetrahydroxy-2,7-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-9-15-21(27)18-17(29-23(15)22(28)19(13)25)10-16(24)14(20(18)26)8-6-12(3)4/h5-6,9-10,24-26,28H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEUTPGCGSJHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B3037549.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3037550.png)
![7-(2,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037554.png)

![1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B3037558.png)



![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)
![3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037565.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B3037566.png)
methanone](/img/structure/B3037567.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3037569.png)